{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid
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Overview
Description
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is an organic compound with a complex structure that includes an aminoethyl group, a carbamoyl group, a methoxyphenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hydroxy-3-methoxyphenylacetic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxyphenoxyacetic acid.
Reduction: Formation of 4-[(2-aminoethyl)amino]-3-methoxyphenoxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-Aminoethyl)carbamoyl]oxy}methylphenylboronic acid
- 4-[(2-Aminoethyl)carbamoyl]phenylacetic acid
- 4-[(2-Aminoethyl)carbamoyl]phenoxyacetic acid
Uniqueness
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can enhance its solubility and stability, while the carbamoyl group can facilitate interactions with biological targets.
Properties
CAS No. |
919772-18-2 |
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Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[4-(2-aminoethylcarbamoyl)-3-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C12H16N2O5/c1-18-10-6-8(19-7-11(15)16)2-3-9(10)12(17)14-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
BCIOJKZUJHYATJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)C(=O)NCCN |
Origin of Product |
United States |
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